3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzoxazol-2-ylthio)-N-(2-chlorophenyl)propanamide is a complex organic compound that features a benzoxazole ring, a thioether linkage, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the benzoxazole derivative with a suitable thiol compound.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the thioether derivative with 2-chlorophenylpropanoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, catalysts, and controlled reaction conditions to ensure purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thioether group in 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxazole ring or the amide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Functionalized benzoxazole or chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzoxazol-2-ylthio)-N-(2-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. The benzoxazole ring and the thioether linkage play crucial roles in binding to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-Benzoxazol-2-ylthio)acetic acid
- 3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one
Uniqueness
3-(1,3-Benzoxazol-2-ylthio)-N-(2-chlorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H13ClN2O2S |
---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-11-5-1-2-6-12(11)18-15(20)9-10-22-16-19-13-7-3-4-8-14(13)21-16/h1-8H,9-10H2,(H,18,20) |
InChI-Schlüssel |
JNAGOQMOGWXKLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.